molecular formula C11H9FN2O B8450559 4-(4-Amino-3-fluorophenoxy)pyridine

4-(4-Amino-3-fluorophenoxy)pyridine

Cat. No. B8450559
M. Wt: 204.20 g/mol
InChI Key: LVVPCNGDMQWTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-fluorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Amino-3-fluorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Amino-3-fluorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Amino-3-fluorophenoxy)pyridine

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

2-fluoro-4-pyridin-4-yloxyaniline

InChI

InChI=1S/C11H9FN2O/c12-10-7-9(1-2-11(10)13)15-8-3-5-14-6-4-8/h1-7H,13H2

InChI Key

LVVPCNGDMQWTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=CC=NC=C2)F)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Amino-3-fluorophenol (5.7 g) was dissolved in dimethyl sulfoxide (57 ml) under a nitrogen stream, potassium tert-butoxide (5.6 g) was added at room temperature, and the reaction mixture was stirred for 15 minutes. 4-Chloropyridine-2-carboxamide (5.0 g) was added to the reaction mixture, followed by stirring in an oil bath at 80° C. (external temperature) under a nitrogen stream for 50 minutes. The reaction mixture was allowed to cool down to room temperature. A 1N aqueous solution of sodium hydroxide (85.5 ml) was added to the reaction mixture, followed by stirring. The precipitated solid was collected by filtration and washed with water. The residue was dried under aeration and then dried by hot air at 100° C. to give the title compound (5.88 g, 74.3%) as pale brown powder.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
85.5 mL
Type
reactant
Reaction Step Three
Yield
74.3%

Synthesis routes and methods II

Procedure details

Potassium tert-butoxide (214 g) was dissolved in dimethyl sulfoxide (750 ml) and tetrahydrofuran (250 ml) under a nitrogen stream, and a solution of 4-amino-3-fluorophenol ½ naphthalene-2,6-disulfonate (242 g) and 4-chloropyridine-2-carboxamide (100 g) in dimethyl sulfoxide (1000 ml) was added dropwise to the solution with stirring and cooling on ice. The reaction mixture was stirred at room temperature for 30 minutes, then in an oil bath at 90° C. (external temperature) for 2 hours. The reaction mixture was allowed to cool down to room temperature, and water (3000 ml) was added, and the reaction mixture was stirred for 2 hours. The precipitated solid was collected by filtration, and washed with water (500 ml, twice). The residue was suspended in water (2000 ml), stirred for 30 minutes, collected by filtration again, and washed with water (500 ml, twice). Drying by hot air at 60° C. gave the title compound (119 g, 75.3%).
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
242 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Three
Yield
75.3%

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